N-(3-Formyl-4-hydroxynaphthalen-1-yl)acetamide
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Overview
Description
N-(3-Formyl-4-hydroxynaphthalen-1-yl)acetamide is an organic compound that belongs to the class of amides It features a naphthalene ring system substituted with a formyl group at the 3-position, a hydroxyl group at the 4-position, and an acetamide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Formyl-4-hydroxynaphthalen-1-yl)acetamide can be achieved through several methods:
Nucleophilic Acyl Substitution: One common method involves the nucleophilic acyl substitution of acyl halides or anhydrides with amines.
Partial Hydrolysis of Nitriles: Another method involves the partial hydrolysis of nitriles to form amides.
Use of Dehydrating Reagents: Dehydrating reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of amides from carboxylic acids and amines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Formyl-4-hydroxynaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Substitution: The hydroxyl group can undergo substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acyl chlorides, bases
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters
Scientific Research Applications
N-(3-Formyl-4-hydroxynaphthalen-1-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Formyl-4-hydroxynaphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The formyl and hydroxyl groups can form hydrogen bonds with active sites, while the acetamide group can participate in various binding interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler amide with a single acetamide group.
Naphthalene Derivatives: Compounds with similar naphthalene ring systems, such as naphthalene-1,4-diol.
Uniqueness
N-(3-Formyl-4-hydroxynaphthalen-1-yl)acetamide is unique due to its combination of functional groups (formyl, hydroxyl, and acetamide) on a naphthalene ring system. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research.
Properties
CAS No. |
62420-28-4 |
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Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-(3-formyl-4-hydroxynaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C13H11NO3/c1-8(16)14-12-6-9(7-15)13(17)11-5-3-2-4-10(11)12/h2-7,17H,1H3,(H,14,16) |
InChI Key |
UDWGLLPGKMKZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C2=CC=CC=C21)O)C=O |
Origin of Product |
United States |
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